![molecular formula C9H9F3N2O3S B12954268 1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B12954268.png)
1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate is a chemical compound with the molecular formula C9H9F3N2O3S. It is known for its unique structure, which includes a benzimidazole core substituted with a methyl group and a trifluoromethanesulfonate group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate typically involves the reaction of 1-methylbenzimidazole with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:
Starting Materials: 1-Methylbenzimidazole and trifluoromethanesulfonic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The temperature is maintained at a controlled level, often around room temperature or slightly elevated.
Procedure: 1-Methylbenzimidazole is dissolved in an appropriate solvent, such as dichloromethane. Trifluoromethanesulfonic anhydride is then added dropwise to the solution while stirring. The reaction mixture is allowed to stir for a specific period, typically several hours, to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using standard techniques such as recrystallization or column chromatography.
化学反应分析
1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The benzimidazole core can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group enhances the compound’s ability to interact with enzymes and proteins, leading to inhibition or modulation of their activity. The benzimidazole core can interact with nucleic acids and other biomolecules, affecting various biological pathways.
相似化合物的比较
1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate can be compared with other similar compounds, such as:
1-Methylbenzimidazole: Lacks the trifluoromethanesulfonate group, making it less reactive in certain chemical reactions.
1-Phenyl-1H-imidazol-3-ium trifluoromethanesulfonate: Similar in structure but with a phenyl group instead of a methyl group, leading to different reactivity and applications.
N-Methylbenzimidazolium triflate: Another related compound with similar properties but different reactivity due to the presence of the triflate group.
The uniqueness of this compound lies in its combination of the benzimidazole core with the trifluoromethanesulfonate group, providing a balance of stability and reactivity that is valuable in various scientific research applications.
属性
分子式 |
C9H9F3N2O3S |
|---|---|
分子量 |
282.24 g/mol |
IUPAC 名称 |
1-methylbenzimidazole;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C8H8N2.CHF3O3S/c1-10-6-9-7-4-2-3-5-8(7)10;2-1(3,4)8(5,6)7/h2-6H,1H3;(H,5,6,7) |
InChI 键 |
SLCPRHIKNIDSJJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=CC=CC=C21.C(F)(F)(F)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


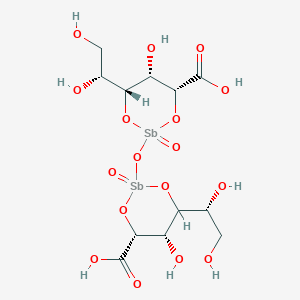
![2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione](/img/structure/B12954191.png)
![sodium;[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12954202.png)
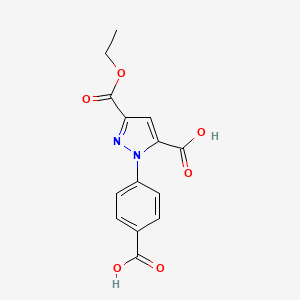

![3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12954216.png)
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12954219.png)
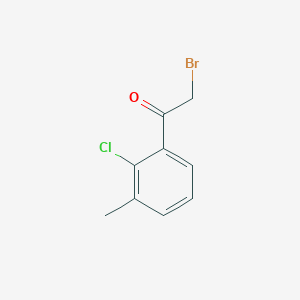
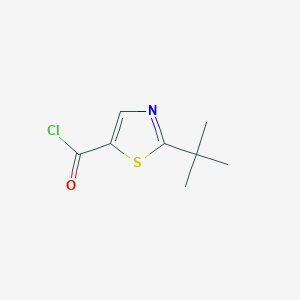
![methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate](/img/structure/B12954245.png)
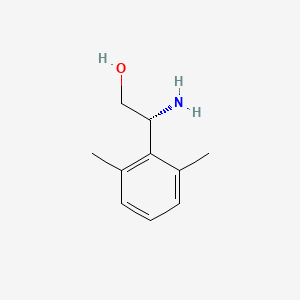
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12954254.png)
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12954258.png)

